

2-Fluoro-6-nitrotoluene molecular structure and formula

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Compound of Interest

Compound Name: 2-Fluoro-6-nitrotoluene

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An In-Depth Technical Guide to 2-Fluoro-6-nitrotoluene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of **2-Fluoro-6-nitrotoluene**, a key aromatic intermediate in the development of pharmaceuticals and other specialty chemicals.

Molecular Structure and Formula

2-Fluoro-6-nitrotoluene, with the CAS number 769-10-8, is a substituted aromatic compound. Its structure consists of a toluene backbone with a fluorine atom and a nitro group positioned at the 2nd and 6th carbons of the benzene ring, respectively.^[1]

Molecular Formula: $C_7H_6FNO_2$ ^{[1][2][3][4]}

IUPAC Name: 1-Fluoro-2-methyl-3-nitrobenzene^[3]

Synonyms: 2-Fluoro-6-nitromethylbenzene, 1-Fluoro-2-methyl-3-nitro-benzene^{[1][2][3]}

Computed Molecular Geometry

While a crystal structure for **2-Fluoro-6-nitrotoluene** is not readily available in open literature, computational studies on its conformational and structural stability have been conducted.^[4] These studies are crucial for understanding its reactivity and interactions in biological systems. The geometry of the molecule is influenced by the electronic effects of the fluorine, nitro, and methyl substituents on the aromatic ring.

Physicochemical and Spectroscopic Data

The physical and chemical properties of **2-Fluoro-6-nitrotoluene** are summarized in the table below. It is typically a colorless to light yellow liquid or a yellow crystalline solid.^{[1][2]}

Property	Value	Reference
Molecular Weight	155.13 g/mol	^{[3][4]}
Melting Point	6.5-7 °C	^{[2][5]}
Boiling Point	97 °C at 11 mmHg	^{[2][5]}
Density	1.27 g/mL at 25 °C	^{[2][5]}
Appearance	Colorless to light yellow liquid / Yellow crystalline solid	^{[1][2]}
Solubility	Sparingly soluble in water	^[1]

Spectroscopic data is essential for the identification and characterization of **2-Fluoro-6-nitrotoluene**.

Spectroscopic Technique	Data Summary
¹ H NMR	Spectral data is available, though specific shifts and coupling constants require experimental determination.
IR Spectroscopy	Spectra have been recorded for the liquid film. ^[1]
Mass Spectrometry	GC-MS data is available for the compound.
Raman Spectroscopy	Raman spectra have been recorded. ^[1]

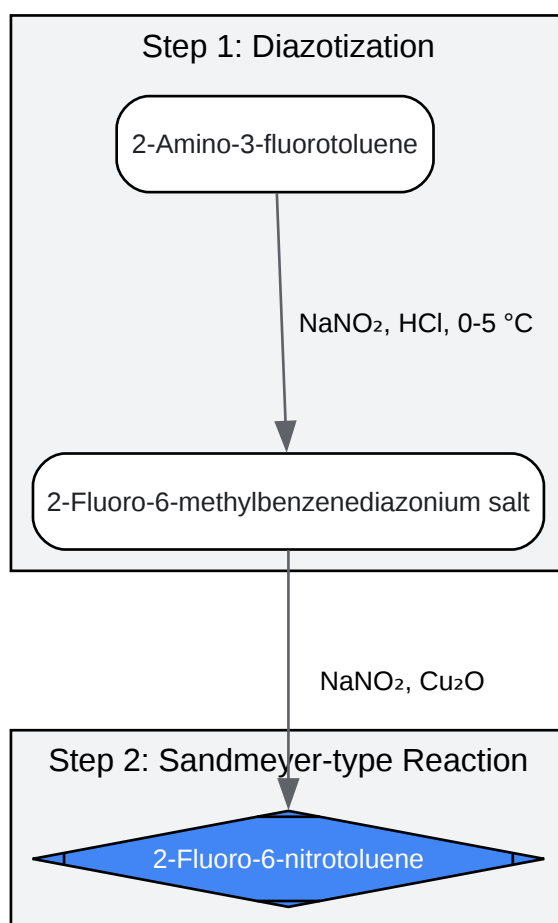
Synthesis of 2-Fluoro-6-nitrotoluene

The synthesis of **2-Fluoro-6-nitrotoluene** can be a multi-step process. A plausible and common route involves the Sandmeyer reaction, which is a versatile method for the substitution of an aromatic amino group.[6][7][8]

Proposed Synthesis Pathway

A potential synthetic route starts from 2-amino-3-fluorotoluene. This precursor can undergo diazotization followed by the introduction of a nitro group.

Proposed Synthesis of 2-Fluoro-6-nitrotoluene



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